molecular formula C22H19F3N4O2 B2734883 1-(6-phenylpyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide CAS No. 2034476-11-2

1-(6-phenylpyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Cat. No. B2734883
M. Wt: 428.415
InChI Key: WLBLRLAJRGNALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial field.



Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its atomic arrangement and bonding. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-inflammatory Agents : A study focused on the synthesis of novel pyrazolopyrimidines derivatives, evaluating their cytotoxic and anti-inflammatory activities. The synthesized compounds showed promising results in inhibiting cancer cell growth and 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

  • Antimicrobial Activity : Research on substituted benzamide derivatives has demonstrated significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Vijaya Laxmi et al., 2019).

Synthesis Techniques and Characterization

  • Green Chemistry Approaches : The use of ultrasound-assisted synthesis for creating anti-tubercular scaffolds showcases the application of green chemistry techniques in enhancing reaction efficiency and reducing environmental impact (Nimbalkar et al., 2018).

  • Marine-sourced Natural Products : Efforts in synthesizing marine-sourced natural products via the preparation of pyrimidinyl benzamides illustrate the importance of natural compounds as templates for drug development. This research emphasizes nature's role in yielding effective antibacterial agents (Joshi & Dodge, 2021).

Advanced Materials and Chemical Synthesis

  • Heterocyclic Compounds : The development of novel heterocyclic compounds with potential applications in materials science and pharmaceuticals is a key area of research. Studies have explored the synthesis of various pyrimidine derivatives, offering insights into their structural and functional properties (Abdallah et al., 2009).

Safety And Hazards

This involves identifying any potential safety risks or hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions or applications for the compound.


properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2/c23-22(24,25)31-19-9-5-4-8-16(19)11-26-21(30)17-12-29(13-17)20-10-18(27-14-28-20)15-6-2-1-3-7-15/h1-10,14,17H,11-13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBLRLAJRGNALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-phenylpyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.